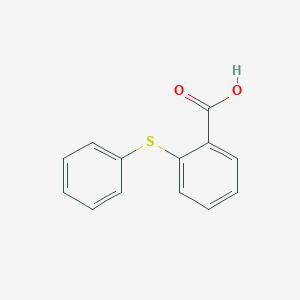
2-(Phenylthio)benzoic acid
Cat. No. B072160
Key on ui cas rn:
1527-12-4
M. Wt: 230.28 g/mol
InChI Key: PMLBXJKQYSENQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05847155
Procedure details


5.6 g (0.10 mol) potassium hydroxide, 7 ml water, 30 ml benzene and 7.7 g (0.05 mol) thiosalicyclic acid were combined and heated at reflux under a Dean Stark trap. After the water had been collected, 50 ml of dimethylformamide was added and the mixture slowly heated to 140°-150° C. to remove the benzene. An additional 10 ml of dimethylformamide and 0.25 g (1.75 mmol) of cuprous oxide were then added. 5.8 ml (0.051 mol) of iodobenzene was slowly added over a period of 20 minutes while the temperature was maintained at 140°-150° C. The reaction mixture gradually became a solution and gentle reflux was continued for 18 hours. The mixture was then cooled and poured over ice. The pH was adjusted to 10.0 and precipitated solids removed by filtration. The filtrate was washed with two portions of ethyl acetate (the organics were discarded) and adjusted to pH 2.5 with 1N HCl. A precipitate formed which was collected by filtration and then recrystallized from aqueous isopropanol to yield 9.5 g (83%) of the title compound.




[Compound]
Name
cuprous oxide
Quantity
0.25 g
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].O.[C:4]([OH:13])(=[O:12])[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[SH:7].I[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.C1C=CC=CC=1>[C:15]1([S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]([OH:13])=[O:12])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
Step Five
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under a Dean Stark trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the water had been collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml of dimethylformamide was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture slowly heated to 140°-150° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the benzene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 140°-150° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured over ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with two portions of ethyl acetate (the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from aqueous isopropanol
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)SC1=C(C(=O)O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

